molecular formula C19H17Br2N3O3 B11700480 2-(2,6-dibromo-4-methylphenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2,6-dibromo-4-methylphenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11700480
M. Wt: 495.2 g/mol
InChI Key: QPBBDZIZTFBMNJ-UHFFFAOYSA-N
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Description

2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. The compound’s structure includes a dibromo-methylphenoxy group and an indole-based acetohydrazide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of 2,6-dibromo-4-methylphenol. This intermediate can be synthesized using bromide-bromate salts in an aqueous acidic medium . The subsequent steps involve the reaction of this intermediate with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the functional groups within the molecule.

    Substitution: The dibromo groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored based on its biological activity.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The dibromo-methylphenoxy group and the indole-based acetohydrazide moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of a dibromo-methylphenoxy group and an indole-based acetohydrazide moiety. This unique structure may confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C19H17Br2N3O3

Molecular Weight

495.2 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylphenoxy)-N-(2-hydroxy-1,5-dimethylindol-3-yl)iminoacetamide

InChI

InChI=1S/C19H17Br2N3O3/c1-10-4-5-15-12(6-10)17(19(26)24(15)3)23-22-16(25)9-27-18-13(20)7-11(2)8-14(18)21/h4-8,26H,9H2,1-3H3

InChI Key

QPBBDZIZTFBMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)COC3=C(C=C(C=C3Br)C)Br)O)C

Origin of Product

United States

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